Didodecylphosphane
Description
The compound "Didodecylphosphane" (hypothetical structure: (C₁₂H₂₅)₂PH) is a theoretical organophosphorus compound featuring two dodecyl (C₁₂) alkyl groups bonded to a phosphorus atom. Instead, the evidence references Didodecyl Hydrogen Phosphate (CAS 7057-92-3), a phosphate ester with the formula C₂₄H₅₁O₄P . For clarity, this article will focus on Didodecyl Hydrogen Phosphate (referred to as "Didodecyl Phosphate" hereafter) and its structural/functional analogs.
Properties
IUPAC Name |
didodecylphosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51P/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSSXDBTFSYFJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCPCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598572 | |
| Record name | Didodecylphosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13176-24-4 | |
| Record name | Didodecylphosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Didodecylphosphane can be synthesized through several methods. One common approach involves the reaction of lauryl alcohol (dodecanol) with phosphorus trichloride (PCl3) under controlled conditions . The reaction typically proceeds as follows:
3C12H25OH+PCl3→C12H25PCl2+2HCl
The resulting dichlorophosphine can then be further reacted with another equivalent of lauryl alcohol to yield this compound:
C12H25PCl2+C12H25OH→C24H51P+HCl
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, typically involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Didodecylphosphane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as phenylsilane (PhSiH3) are often used.
Substitution: Halogenated compounds like chlorophosphines are typically used in substitution reactions
Major Products Formed
Oxidation: this compound oxide (C24H51PO).
Reduction: Regeneration of this compound from its oxide.
Substitution: Various substituted phosphines depending on the reagents used
Scientific Research Applications
Didodecylphosphane has several applications in scientific research:
Mechanism of Action
The mechanism of action of didodecylphosphane involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating reactions by stabilizing transition states and intermediates . The molecular targets and pathways involved depend on the specific application and the metal ion it complexes with .
Comparison with Similar Compounds
Structural and Functional Analogues of Didodecyl Phosphate
Didodecyl Phosphate belongs to the class of dialkyl phosphates, characterized by two long alkyl chains attached to a phosphate group. Below is a comparison with other dialkyl phosphates and related organophosphorus compounds:
Table 1: Key Properties of Didodecyl Phosphate vs. Similar Compounds
Key Observations:
Alkyl Chain Length : Didodecyl Phosphate’s long C₁₂ chains confer higher hydrophobicity compared to shorter-chain analogs like dibutyl or dioctyl phosphate. This enhances its surfactant properties but reduces solubility in polar solvents .
Electronic Effects : Unlike phosphines (e.g., triphenylphosphine), which act as electron-rich ligands in catalysis, phosphates like Didodecyl Phosphate are less nucleophilic due to the electronegative oxygen atoms .
Thermal Stability : Dialkyl phosphates with longer chains (e.g., Didodecyl) exhibit higher thermal stability, making them suitable for high-temperature industrial processes.
Role in Coordination Chemistry vs. Phosphine Ligands
Table 2: Phosphine Ligands vs. Dialkyl Phosphates
| Parameter | Phosphine Ligands (e.g., PPh₃) | Dialkyl Phosphates (e.g., Didodecyl Phosphate) |
|---|---|---|
| Coordination Ability | Strong σ-donor, weak π-acceptor | No coordination; acts as an anionic surfactant |
| Steric Bulk | Adjustable via alkyl/aryl substituents | Fixed by long alkyl chains (e.g., C₁₂) |
| Applications | Catalysis (e.g., cross-coupling) | Detergents, anti-corrosion coatings |
Phosphine ligands, such as those discussed in , are pivotal in transition-metal catalysis due to their tunable electronic and steric properties. In contrast, Didodecyl Phosphate’s utility lies in its amphiphilic nature, enabling applications in emulsions and surface coatings .
Toxicity and Environmental Impact
Didodecyl Phosphate’s safety profile differs significantly from shorter-chain phosphates and phosphines:
- Biodegradability : Longer alkyl chains (C₁₂) result in slower biodegradation compared to C₄ or C₈ analogs, raising environmental persistence concerns.
- Acute Toxicity : Dialkyl phosphates generally exhibit lower toxicity than phosphines (e.g., PH₃), which are highly toxic gases.
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